
Predicted ¹H and ¹³C NMR Spectral Data for 3-(2-
Furyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-(2-Furyl)benzonitrile

Cat. No.: B044289 Get Quote

The chemical shifts for 3-(2-Furyl)benzonitrile have been predicted to aid in its identification

and characterization. These values are calculated based on the expected electronic

environments of the protons and carbons in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(2-Furyl)benzonitrile
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Atom
Predicted ¹H Chemical Shift

(δ, ppm)

Predicted ¹³C Chemical Shift

(δ, ppm)

Benzonitrile Ring

C1 - 112.5

C2 7.95 (s) 135.0

C3 - 129.8

C4 7.80 (d) 130.5

C5 7.55 (t) 129.5

C6 7.90 (d) 133.0

CN - 118.5

Furan Ring

C2' - 152.0

C3' 6.80 (d) 108.0

C4' 6.55 (dd) 112.0

C5' 7.60 (d) 144.0

Note: Predicted values are for a standard deuterated solvent like CDCl₃ and may vary under

different experimental conditions. Multiplicities are abbreviated as s (singlet), d (doublet), and t

(triplet).

Comparative Experimental NMR Data
A comparison with the NMR spectra of benzonitrile and furan provides a basis for the predicted

shifts of 3-(2-Furyl)benzonitrile.

Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts for Benzonitrile and Furan
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Compound Atom
¹H Chemical Shift (δ,

ppm)

¹³C Chemical Shift

(δ, ppm)

Benzonitrile C1 - 112.4

C2, C6 7.63 (d) 132.6

C3, C5 7.47 (t) 129.0

C4 7.58 (t) 132.1

CN - 118.7

Furan C2, C5 7.44 142.8

C3, C4 6.38 109.8

Note: Experimental data is typically recorded in CDCl₃.[1][2][3][4]

Experimental Protocols
The following is a standard methodology for acquiring high-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation:

Quantity: For ¹H NMR, dissolve 5-25 mg of the sample. For ¹³C NMR, a higher concentration

of 50-100 mg is recommended.[5]

Solvent: Use 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6][7] The

choice of solvent can influence chemical shifts.[8]

Procedure: Dissolve the sample in a clean, dry vial before transferring the solution into a 5

mm NMR tube.[5] Ensure the solution is free of any solid particles by filtering it through a

pipette with a glass wool plug. The sample height in the tube should be approximately 4-5

cm.

2. NMR Spectrometer Setup and Data Acquisition:

Instrumentation: NMR spectra are recorded on a spectrometer, for instance, a 400 MHz

instrument.[9]
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¹H NMR Acquisition:

A typical experiment involves a 30° pulse with a 4-second acquisition time and no

relaxation delay for compounds up to approximately 350 Daltons.

¹³C NMR Acquisition:

Due to the low natural abundance of ¹³C, more scans are required.

Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.

Referencing: Chemical shifts are typically referenced to an internal standard, such as

tetramethylsilane (TMS) at 0 ppm.[10]

Structural Assignment and Data Interpretation
Workflow
The process of assigning NMR signals to specific atoms in 3-(2-Furyl)benzonitrile involves a

logical workflow.
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Caption: Workflow for the NMR spectral assignment of 3-(2-Furyl)benzonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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